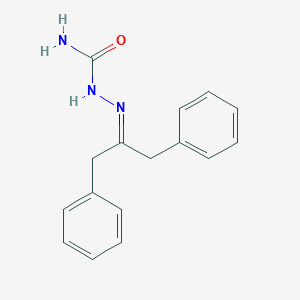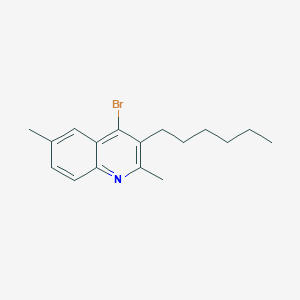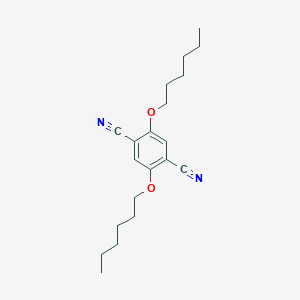![molecular formula C13H10O3S3 B296075 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid](/img/structure/B296075.png)
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid, also known as MTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTC is a thioxoethylidene derivative of dithiole, which has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid is not well understood. However, it has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits various biochemical and physiological effects, making it suitable for studying the mechanisms of action of antioxidants, anti-inflammatory agents, and anticancer agents. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid. One direction is to explore its potential applications in the field of organic electronics, particularly as a building block for the synthesis of organic semiconductors. Another direction is to investigate its potential applications in the field of catalysis and material science, particularly as a ligand for the synthesis of metal complexes. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to determine its potential as an antioxidant, anti-inflammatory agent, and anticancer agent.
Synthesemethoden
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid can be synthesized through various methods, including the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-methoxybenzaldehyde in the presence of a catalyst, followed by oxidation with iodine. Both methods have been reported to yield this compound in good yields.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been studied extensively due to its potential applications in various fields of research. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. This compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In the field of medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Eigenschaften
Molekularformel |
C13H10O3S3 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(2Z)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C13H10O3S3/c1-16-9-4-2-8(3-5-9)10(17)6-12-18-7-11(19-12)13(14)15/h2-7H,1H3,(H,14,15)/b12-6- |
InChI-Schlüssel |
KAWADYVCZDRWCY-SDQBBNPISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=S)/C=C\2/SC=C(S2)C(=O)O |
SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)




![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)

![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
